An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide: Structure, Properties, and Inferred Applications
An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide: Structure, Properties, and Inferred Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of structurally analogous compounds, including local anesthetics and other pharmacologically active N-aryl acetamides, to infer its characteristics. The guide outlines a plausible synthetic pathway, predicts physicochemical properties, and discusses potential mechanisms of action and toxicological considerations. This document aims to serve as a foundational resource for researchers interested in the exploration of this and related compounds in drug discovery and development.
Introduction and Chemical Identity
N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide is a substituted N-aryl acetamide. Its core structure is characterized by a 5-chloro-2-methylphenyl group attached to the nitrogen of an acetamide moiety, which is further substituted at the alpha-carbon with an ethylamino group. This structural motif is of significant interest in medicinal chemistry, as it is present in a variety of pharmacologically active compounds, most notably the lidocaine class of local anesthetics.
The systematic naming of this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is crucial for unambiguous identification.[1][2][3][4] Based on its structure, the preferred IUPAC name is N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide .
Chemical Structure:
Caption: Chemical structure of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide | IUPAC Nomenclature Rules[1][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O | Calculated |
| Molecular Weight | 226.70 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted LogP | 2.5 - 3.5 | Estimation from similar structures |
| Predicted pKa (amine) | 8.5 - 9.5 | Estimation from similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | Based on analogues like lidocaine[5] |
Proposed Synthesis Pathway
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-2-chloroacetamide (Intermediate)
This protocol is adapted from general procedures for the chloroacetylation of anilines.[10][11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.2 equivalents), to the solution to act as an acid scavenger.
-
Chloroacetylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, and finally with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate, N-(5-chloro-2-methylphenyl)-2-chloroacetamide.
Experimental Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide (Final Product)
This protocol is based on the amination of α-chloroacetamides.[6]
-
Reaction Setup: In a sealed reaction vessel, dissolve the intermediate, N-(5-chloro-2-methylphenyl)-2-chloroacetamide (1 equivalent), in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Amine Addition: Add an excess of ethylamine (2-3 equivalents), either as a solution in the reaction solvent or as a condensed gas. The excess ethylamine serves as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, remove the excess ethylamine and solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any ethylamine hydrochloride salt.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide.
Physicochemical and Analytical Characterization
Direct experimental data for the physicochemical properties of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide is not available. However, we can infer these properties based on its structural similarity to lidocaine and its derivatives.[5][12][13][14]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale based on Analogues |
| Appearance | White to off-white crystalline solid | Common for N-aryl acetamides[15] |
| Melting Point | 100 - 140 °C | Inferred from similar substituted acetanilides |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups |
| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform, and other organic solvents. | The presence of the polar amine and amide groups is offset by the hydrophobic aromatic ring. Lidocaine hydrochloride is water-soluble, while the free base has limited water solubility.[15] |
| pKa | 8.5 - 9.5 (for the ethylamino group) | Similar to the tertiary amine in lidocaine (pKa ~7.9) and secondary amines in related structures. |
Analytical Methods
The characterization and quantification of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide would likely employ standard analytical techniques used for similar pharmaceutical compounds.[16][17]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring would be appropriate.[16]
-
Mass Spectrometry (MS): Mass spectrometry would be essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) would likely produce a strong protonated molecular ion [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate and confirm the chemical structure. The spectra would show characteristic signals for the aromatic protons, the methyl and ethyl groups, and the methylene protons of the acetamide backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide and the N-H stretching of the secondary amine.
Inferred Pharmacological Profile
The structural similarity of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide to lidocaine and other N-aryl acetamides suggests that it may possess biological activity. The primary areas of potential pharmacological relevance are as a local anesthetic and potentially in other areas where N-aryl acetamides have shown activity, such as in oncology and infectious diseases.[14][18][19][20][21]
Potential Mechanism of Action as a Local Anesthetic
If active as a local anesthetic, the compound would likely function as a sodium channel blocker.[5]
Signaling Pathway: Sodium Channel Blockade
Caption: Inferred mechanism of action as a local anesthetic.
The uncharged form of the molecule is predicted to diffuse across the neuronal membrane. Once inside the cell, the ethylamino group would become protonated, and the resulting cation would bind to the intracellular side of the voltage-gated sodium channels, leading to their blockade. This would prevent the influx of sodium ions, thereby inhibiting the depolarization of the neuronal membrane and blocking the propagation of action potentials, resulting in a local anesthetic effect.
Other Potential Therapeutic Applications
Derivatives of N-aryl acetamides have been investigated for a range of therapeutic applications, suggesting that N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide could be a scaffold for the development of agents with other activities.
-
Anti-inflammatory Activity: Some phenylacetamide derivatives have demonstrated anti-inflammatory properties.[14]
-
Anticancer Activity: N-aryl acetamides have been explored as potential anticancer agents.[14][22]
-
Antimicrobial Activity: Certain N-aryl-2-(azolyl)acetamides have shown antimicrobial and antifungal properties.[9][22]
-
Antimalarial Activity: Aryl amino acetamides have been identified as inhibitors of Plasmodium falciparum development.[20][21]
Safety and Toxicological Profile (Inferred)
Direct toxicological data for N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide is unavailable. The following information is inferred from data on related compounds, particularly chloroacetamides and N-substituted acetamides.
Table 3: Inferred GHS Hazard Statements
| Hazard Statement | Description | Basis of Inference |
| H302 | Harmful if swallowed | Common for substituted acetanilides[2][23] |
| H315 | Causes skin irritation | Common for substituted acetanilides[2][23] |
| H319 | Causes serious eye irritation | Common for substituted acetanilides[2][23] |
| H335 | May cause respiratory irritation | Common for substituted acetanilides[2][23] |
| H351 | Suspected of causing cancer | Acetamide is classified as a possible human carcinogen (IARC Group 2B)[15][17][24] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Toxicological Considerations
The toxicology of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide would be influenced by its metabolism. It is plausible that the compound could be metabolized through pathways similar to those of other N-aryl acetamides, which may involve hydrolysis of the amide bond and oxidation of the aromatic ring and alkyl substituents. The presence of the chloro- and methyl- substituents on the phenyl ring will influence the rate and pathways of metabolism. The chloroacetamide precursors used in its synthesis are known to be toxic and genotoxic.[24][25]
Conclusion
N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide is a compound with a chemical structure that suggests a high potential for biological activity, particularly as a local anesthetic, given its close resemblance to the lidocaine family of drugs. While direct experimental data for this molecule is currently lacking, this guide provides a robust theoretical framework for its synthesis, properties, and potential applications based on well-established chemical principles and data from structurally related compounds. Further experimental investigation is warranted to validate these predictions and to fully explore the therapeutic potential of this and similar N-aryl acetamides.
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